molecular formula C7H5NOS2 B11983801 2-Oxo-2-(2-thienyl)ethyl thiocyanate CAS No. 43045-25-6

2-Oxo-2-(2-thienyl)ethyl thiocyanate

Cat. No.: B11983801
CAS No.: 43045-25-6
M. Wt: 183.3 g/mol
InChI Key: IUIZVMMQXBXFLR-UHFFFAOYSA-N
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Description

2-Oxo-2-(2-thienyl)ethyl thiocyanate is a chemical compound with the molecular formula C7H5NOS2 and a molecular weight of 183.252 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research . It features a thienyl group, which is a sulfur-containing heterocycle, and a thiocyanate group, which is a functional group containing sulfur, nitrogen, and carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(2-thienyl)ethyl thiocyanate typically involves the reaction of 2-thienylacetic acid with thiocyanate reagents under specific conditions. One common method is the reaction of 2-thienylacetic acid with ammonium thiocyanate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(2-thienyl)ethyl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxo-2-(2-thienyl)ethyl thiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-2-(2-thienyl)ethyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution reactions with electrophilic centers in biological molecules. Additionally, the thienyl group can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Butoxyethoxy)-ethyl thiocyanate
  • 2-Naphthoylmethyl thiocyanate
  • 2-(2-Chlorophenyl)-1-cyanoethyl thiocyanate
  • 1-Phenyl-2-(phenylsulfonyl)ethyl thiocyanate
  • 1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate
  • 4-Methyl-6-phenyl-2-pyrimidinyl thiocyanate
  • (5-Formyl-2-furyl)methyl thiocyanate
  • 2-(2-Thiocyanatoethoxy)ethyl thiocyanate
  • 2-(Methylanilino)-2-oxoethyl thiocyanate
  • 2-[2-(2-Thiocyanatoethoxy)ethoxy]ethyl thiocyanate

Uniqueness

2-Oxo-2-(2-thienyl)ethyl thiocyanate is unique due to its combination of a thienyl group and a thiocyanate group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Biological Activity

2-Oxo-2-(2-thienyl)ethyl thiocyanate, a thiocyanate derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a thienyl group and possesses a thiocyanate functional group, which is known for its diverse biological effects, including antimicrobial, antifungal, and anticancer properties.

  • Chemical Formula : C7_{7}H6_{6}N2_{2}OS
  • CAS Number : 43045-25-6
  • Molecular Weight : 166.20 g/mol

Antimicrobial Activity

Research indicates that thiocyanate compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of various thiocyanates against a range of bacterial strains. The mechanism is thought to involve the disruption of microbial cell membranes and interference with metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antifungal Activity

Thiocyanates have also been investigated for their antifungal properties. In vitro studies demonstrate that this compound exhibits activity against several fungal species, including Candida albicans and Aspergillus niger.

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans8 µg/mL
Aspergillus niger16 µg/mL

Anticancer Properties

The anticancer potential of thiocyanate derivatives has been explored in various studies. Notably, a study reported that this compound induces apoptosis in cancer cells through the activation of caspase pathways. The compound was shown to inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells.

Cancer Cell Line IC50_{50} (µM)
MCF-7 (Breast Cancer)15
HT-29 (Colon Cancer)12

The biological activity of this compound can be attributed to its ability to form reactive species that interact with cellular macromolecules. The thiocyanate group is known to generate reactive oxygen species (ROS), leading to oxidative stress within cells. This oxidative stress can trigger apoptotic pathways, thereby exerting cytotoxic effects on cancer cells.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various thiocyanates, including this compound. Results indicated a strong correlation between the structure of the compound and its antimicrobial potency.
  • Anticancer Research : Another study focused on the anticancer properties of this compound, demonstrating its ability to induce apoptosis in MCF-7 cells through mitochondrial pathway activation.

Properties

CAS No.

43045-25-6

Molecular Formula

C7H5NOS2

Molecular Weight

183.3 g/mol

IUPAC Name

(2-oxo-2-thiophen-2-ylethyl) thiocyanate

InChI

InChI=1S/C7H5NOS2/c8-5-10-4-6(9)7-2-1-3-11-7/h1-3H,4H2

InChI Key

IUIZVMMQXBXFLR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)CSC#N

Origin of Product

United States

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